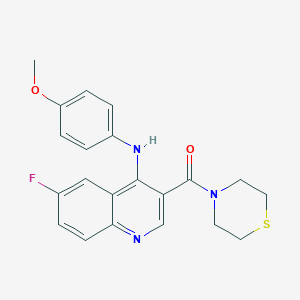
(6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a synthetic molecule that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Fluorescent Labeling Reagent
A novel fluorophore, 6-Methoxy-4-quinolone (6-MOQ), derived from the oxidation of 5-methoxyindole-3-acetic acid, exhibits strong fluorescence in a wide pH range of aqueous media. This compound is highly stable against light and heat, making it an excellent candidate for use as a fluorescent labeling reagent. The synthesized derivative, [(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]amine (6-MOQ-NH2), demonstrates potential for determining carboxylic acids, showcasing its applicability in biomedical analysis due to its large Stokes' shift, high fluorescence intensity, and stability in various pH conditions (Hirano et al., 2004).
Antiproliferative Activity
2-Anilino-3-aroylquinolines have been synthesized and screened for cytotoxic activity against various human cancer cell lines, demonstrating significant antiproliferative effects. Specifically, compounds with modifications in the quinolinyl methanone structure showed remarkable activity against human lung cancer and prostate cancer cell lines by inhibiting tubulin polymerization. These findings highlight the potential therapeutic applications of quinolinyl methanone derivatives in cancer treatment, suggesting their role in arresting the cell cycle and inducing apoptosis in cancer cells (Srikanth et al., 2016).
Synthesis of Novel Compounds
Research into the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones has expanded understanding of the effects of structure and environment on these compounds' electronic absorption, excitation, and fluorescence properties. Such studies are essential for the design of new molecules with tailored optical properties for potential applications in materials science and biological imaging. The exploration of these compounds in various solvents contributes to the development of novel fluorescent materials and sensors (Al-Ansari, 2016).
特性
IUPAC Name |
[6-fluoro-4-(4-methoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-27-16-5-3-15(4-6-16)24-20-17-12-14(22)2-7-19(17)23-13-18(20)21(26)25-8-10-28-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLWQOZDPXDSLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
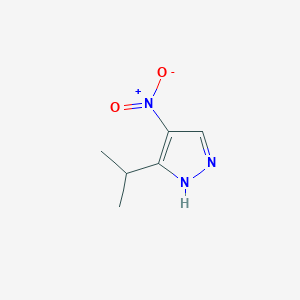

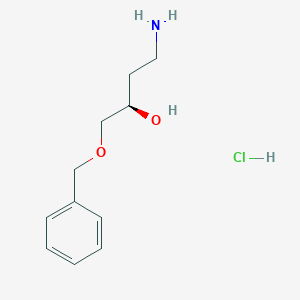
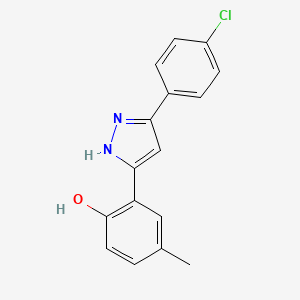
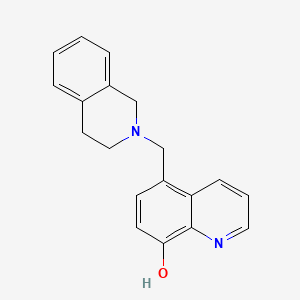
![Ethyl 2-[(3-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2485930.png)
![N-(3-methylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2485931.png)
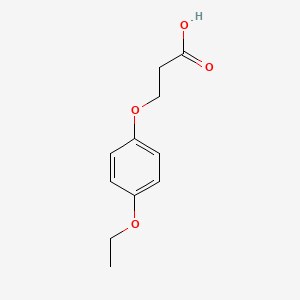
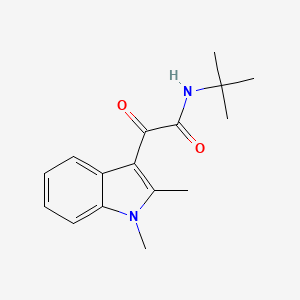

![methyl 6-acetyl-2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485936.png)
![2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2485937.png)
![6-bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2485939.png)
![N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2485940.png)
